molecular formula C18H23NO4S2 B2554441 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide CAS No. 1428357-08-7

2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

Cat. No. B2554441
M. Wt: 381.51
InChI Key: LMWCSIFEDLUSML-UHFFFAOYSA-N
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Description

This compound is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, such as pharmaceutical development, material synthesis, and biological studies. It belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

Recent strategies in the synthesis of thiophene derivatives have been highlighted in the literature . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The molecular formula of the compound is C18H23NO4S2 . Its average mass is 381.509 Da and its monoisotopic mass is 381.106842 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic chemistry, these compounds serve as key intermediates in the synthesis of complex molecules. For instance, the InCl3-catalyzed Prins bicyclization strategy has been developed for synthesizing tetrahydro-3H-spiro[benzo[b][1,4]dioxine-2,4′-pyran] and hexahydrospiro[benzo[b][1,4]oxazine-2,4′-pyran] derivatives, showcasing high diastereoselectivity under controlled conditions (Reddy, Jalal, & Singarapu, 2014). Furthermore, the sequential hydroarylation/Prins cyclization strategy demonstrates an efficient synthesis pathway for angularly fused tetrahydro-2H-pyrano[3,4-c]quinolines, highlighting the versatility of these compounds in facilitating complex molecular architectures (Reddy et al., 2016).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of the core compound have been explored for various biological activities. For example, certain benzenesulfonamides synthesized from similar chemical frameworks have been tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing promising cytotoxic activities crucial for anti-tumor studies (Gul et al., 2016). Additionally, the discovery and characterization of AMPA receptor potentiator N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide demonstrates the potential of these compounds in addressing cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).

Materials Science and Photodynamic Therapy

In materials science, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Additionally, some derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in protecting metal surfaces underscores the versatility of these compounds beyond biological applications (Hegazy et al., 2012).

properties

IUPAC Name

2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c20-25(21,14-12-23-16-5-2-1-3-6-16)19-15-18(8-10-22-11-9-18)17-7-4-13-24-17/h1-7,13,19H,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWCSIFEDLUSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CCOC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

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